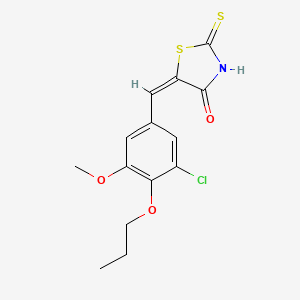
5-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
Übersicht
Beschreibung
5-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as CMPT, is a synthetic compound that belongs to the family of thiazolidinones. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes.
Wirkmechanismus
The mechanism of action of 5-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its anticancer activity by inducing apoptosis through the activation of caspase-3 and caspase-9 and by inhibiting the PI3K/Akt/mTOR signaling pathway. 5-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one also inhibits the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. Additionally, 5-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to activate the AMPK signaling pathway, which is involved in glucose metabolism and insulin sensitivity.
Biochemical and Physiological Effects:
5-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast, colon, and lung cancer. 5-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, 5-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to improve insulin sensitivity and reduce blood glucose levels, which are beneficial for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes. Additionally, 5-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess good bioavailability and pharmacokinetic properties. However, one of the limitations of 5-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its low solubility in water, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 5-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One of the future directions is to investigate the potential synergistic effects of 5-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one with other anticancer agents or anti-inflammatory agents. Additionally, the development of novel formulations of 5-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one with improved solubility and bioavailability may enhance its therapeutic efficacy in vivo. Furthermore, the investigation of the molecular targets of 5-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one may provide insights into its mechanism of action and potential therapeutic applications. Overall, the study of 5-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has the potential to lead to the development of novel therapeutic agents for the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
5-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, colon, and lung cancer. 5-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, 5-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess antidiabetic activity by improving insulin sensitivity and reducing blood glucose levels.
Eigenschaften
IUPAC Name |
(5E)-5-[(3-chloro-5-methoxy-4-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S2/c1-3-4-19-12-9(15)5-8(6-10(12)18-2)7-11-13(17)16-14(20)21-11/h5-7H,3-4H2,1-2H3,(H,16,17,20)/b11-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZSTWMMGOEFLB-YRNVUSSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C=C2C(=O)NC(=S)S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1Cl)/C=C/2\C(=O)NC(=S)S2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4733613.png)
![2-(4-methylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)acetamide](/img/structure/B4733618.png)
![3-[3-(4-bromophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4733623.png)
![N-(4-bromophenyl)-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4733629.png)
![N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4733631.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-N,N,4-trimethylbenzenesulfonamide](/img/structure/B4733638.png)

![3-(4-nitrobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4733647.png)
![2-{5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B4733676.png)
![N-(1-phenylethyl)-2-[(6-phenylpyrimidin-4-yl)thio]acetamide](/img/structure/B4733679.png)
![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(4-propoxyphenyl)acetamide](/img/structure/B4733688.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B4733692.png)
![methyl 3-[({[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4733704.png)
![N-(4-bromo-2-fluorophenyl)-2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4733711.png)